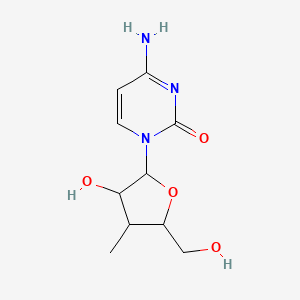

3'-Deoxy-3'-alpha-C-methylcytidine

Description

Overview of Nucleoside Analogs in Chemical Biology and Medicinal Chemistry

Nucleoside analogs are synthetic compounds that are structurally similar to naturally occurring nucleosides. ontosight.ai Nucleosides themselves are fundamental biological molecules composed of a nitrogenous base (a purine (B94841) or pyrimidine) linked to a sugar molecule, either ribose or deoxyribose. nih.govs3waas.gov.in In living organisms, nucleosides are phosphorylated to form nucleotides, the basic units of DNA and RNA. s3waas.gov.in

The field of medicinal chemistry has extensively explored modifications to the nucleoside scaffold to create analogs with therapeutic properties. nih.gov These modifications can be made to the sugar moiety, the nucleobase, or both. nih.govresearchgate.net The central principle behind their therapeutic action is their ability to interfere with cellular or viral processes. nih.gov By mimicking natural nucleosides, these analogs can be recognized and incorporated into growing DNA or RNA strands by cellular or viral enzymes. nih.govwikipedia.org However, due to their structural alterations, they often act as chain terminators, halting the replication process. wikipedia.orgontosight.ai This mechanism is particularly effective against rapidly replicating entities like viruses and cancer cells. ontosight.airesearchgate.net

Historical Development and Therapeutic Relevance of Nucleoside Analogs

The history of nucleoside analogs is a testament to the power of rational drug design. nih.gov Early research in the mid-20th century led to the discovery of compounds with significant biological activity. One of the first major breakthroughs was the synthesis of Cytarabine (ara-C), which was approved for clinical use in 1969 for the treatment of various cancers, particularly leukemias. nih.gov

The advent of the HIV/AIDS pandemic in the 1980s spurred intensive research into antiviral nucleoside analogs. This led to the development of Zidovudine (AZT), the first FDA-approved drug for HIV, which acts as a reverse transcriptase inhibitor. nih.gov Following this success, a multitude of other nucleoside analogs have been developed and approved for treating a wide range of viral infections, including those caused by herpes simplex virus (Acyclovir), hepatitis B virus (Lamivudine, Entecavir), and hepatitis C virus (Sofosbuvir). nih.govwikipedia.orgresearchgate.net The development of these drugs has transformed the prognosis for patients with these diseases.

The therapeutic utility of nucleoside analogs extends beyond antiviral and anticancer applications. Some are used as antiplatelet agents to prevent blood clot formation. wikipedia.org The continuous emergence of new and drug-resistant pathogens ensures that the development of novel nucleoside analogs remains an active and critical area of research. researchgate.net

Structural Significance of C-Methyl Modifications at the 3'-Position in Nucleosides

The 3'-position of the sugar ring in a nucleoside is crucial for the formation of the phosphodiester bond that links nucleotides together in a nucleic acid chain. Modifications at this position can have profound effects on the biological activity of the analog. Introducing a C-methyl group at the 3'-position, as seen in 3'-Deoxy-3'-alpha-C-methylcytidine, is a strategic modification.

The presence of a methyl group instead of a hydroxyl group at the 3'-position prevents the formation of the 3',5'-phosphodiester linkage, leading to chain termination of the growing DNA or RNA strand. This is a key mechanism for the antiviral and anticancer activity of many nucleoside analogs. The stereochemistry of the methyl group (alpha or beta configuration) can also influence the compound's interaction with viral or cellular enzymes, affecting its potency and selectivity.

Research has explored the synthesis and biological evaluation of various 3'-C-branched nucleosides. acs.orgnih.gov For instance, studies on 2',3'-dideoxy-3'-C-methyl nucleosides have been conducted to assess their potential antiviral activity. nih.gov While some of these compounds have shown limited activity in cell culture experiments, the structural concept remains an important area of investigation in the quest for more effective therapeutic agents. nih.gov

Rationale for Research into this compound and Related Structures

The primary rationale for investigating this compound and similar compounds lies in the ongoing need for novel antiviral and anticancer agents. The emergence of drug-resistant viral strains and the desire for therapies with improved efficacy and safety profiles drive the continuous exploration of new chemical entities.

The specific combination of a deoxyribose sugar, a cytosine base, and a 3'-alpha-C-methyl modification in this compound represents a unique structural motif. Researchers are interested in how this specific configuration is recognized and processed by viral polymerases compared to human polymerases. An ideal nucleoside analog would be an excellent substrate for the viral enzyme but a poor substrate for the host cell's enzymes, thus minimizing toxicity.

Furthermore, understanding the structure-activity relationships of 3'-C-methylated nucleosides can provide valuable insights for the design of future drug candidates. nih.gov By systematically synthesizing and testing analogs with variations in the base (e.g., adenine, guanine, thymine, or uracil) and the stereochemistry of the methyl group, chemists and biologists can build a more complete picture of the structural requirements for potent and selective biological activity. This knowledge is crucial for the rational design of the next generation of nucleoside analog therapies.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-amino-1-[3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O4/c1-5-6(4-14)17-9(8(5)15)13-3-2-7(11)12-10(13)16/h2-3,5-6,8-9,14-15H,4H2,1H3,(H2,11,12,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBFLVJHTKMCKMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC(C1O)N2C=CC(=NC2=O)N)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Mechanisms of Action of 3 Deoxy 3 Alpha C Methylcytidine and Its Metabolites

Intracellular Phosphorylation Pathways of Nucleoside Analogs

For nucleoside analogs like 3'-Deoxy-3'-alpha-C-methylcytidine to exert their antiviral effects, they must first be transported into the host cell and then undergo a series of phosphorylation events, catalyzed by host cellular kinases, to be converted into their active 5'-triphosphate form. nih.gov This multi-step process is crucial for the drug's efficacy.

Role of Cellular Kinases (e.g., Deoxycytidine Kinase, Uridine-Cytidine Kinase) in Monophosphorylation

The initial and often rate-limiting step in the activation of many nucleoside analogs is the first phosphorylation, which converts the nucleoside into a nucleoside monophosphate. wikipedia.org In the case of cytidine (B196190) analogs, this crucial step is primarily catalyzed by two key cellular enzymes: deoxycytidine kinase (dCK) and uridine-cytidine kinase (UCK). nih.gov

Deoxycytidine kinase is a pivotal enzyme in the nucleoside salvage pathway, responsible for phosphorylating deoxycytidine, deoxyadenosine, and deoxyguanosine. wikipedia.orgnih.govuniprot.org Its broad substrate specificity allows it to phosphorylate a variety of nucleoside analogs, making it essential for the activation of numerous antiviral and anticancer drugs. nih.govnih.gov Similarly, uridine-cytidine kinases are involved in the phosphorylation of uridine (B1682114) and cytidine. Studies have shown that for some cytidine analogs, both dCK and UCK can contribute to the initial monophosphorylation. nih.gov

Subsequent Conversion to Diphosphate (B83284) and Triphosphate Forms

Following the initial monophosphorylation, the resulting nucleoside monophosphate undergoes two further phosphorylation steps to become the biologically active triphosphate metabolite. The conversion of the monophosphate to the diphosphate form is typically catalyzed by nucleoside monophosphate kinases, such as UMP-CMP kinase (YMPK). nih.govasm.org Subsequently, the diphosphate is converted to the triphosphate form by nucleoside diphosphate kinases (NDPKs). nih.govasm.org This final triphosphate analog is the active molecule that can then interact with and inhibit viral polymerases.

Interaction with Viral Polymerases: Inhibition Mechanisms

The triphosphate metabolite of this compound primarily targets the RNA-dependent RNA polymerase (RdRp) of RNA viruses, a critical enzyme for viral replication. mdpi.comnih.govtcichemicals.com The absence of a comparable enzyme in host mammalian cells makes RdRp an attractive target for antiviral therapy. frontiersin.org

Targeting RNA-Dependent RNA Polymerase (RdRp) of RNA Viruses

RNA-dependent RNA polymerase is the core enzyme responsible for replicating the viral RNA genome and transcribing viral genes. nih.gov By targeting this essential viral enzyme, nucleoside analogs can effectively halt the viral life cycle. The triphosphate form of this compound acts as an inhibitor of RdRp, disrupting the synthesis of new viral RNA. mdpi.comnih.gov

Competitive Inhibition and Substrate Mimicry at the Polymerase Active Site

The triphosphate metabolite of this compound functions as a competitive inhibitor of the natural nucleotide substrate (cytidine triphosphate or CTP) for the viral RdRp. researchgate.net Due to its structural similarity to the natural substrate, it can bind to the active site of the polymerase. This "substrate mimicry" allows it to be incorporated into the growing RNA chain in place of the natural nucleotide.

Mechanism of Nucleic Acid Chain Termination by Triphosphate Metabolites

The key to the antiviral action of this compound lies in its ability to terminate the elongation of the viral RNA chain. Nucleoside analogs that lack a 3'-hydroxyl group on the sugar moiety are potent chain terminators. nih.govnih.gov Once the triphosphate metabolite of this compound is incorporated into the nascent RNA strand by the viral polymerase, the absence of the 3'-hydroxyl group prevents the formation of the next phosphodiester bond. mdpi.com This effectively halts further extension of the RNA chain, leading to premature termination of viral RNA synthesis and ultimately inhibiting viral replication.

Impact on Viral Replication Cycles Beyond Polymerase Inhibition

Without evidence of primary antiviral activity, studies to determine if this compound affects other stages of viral replication, such as entry, uncoating, assembly, or egress, have not been pursued. Research into such secondary mechanisms is contingent on the compound first demonstrating a significant ability to inhibit viral replication.

Comparative Analysis of Enzymatic Recognition and Processing

The metabolic activation of nucleoside analogs is a critical step in their mechanism of action, typically involving phosphorylation by cellular kinases to the active triphosphate form. A comparative analysis of how enzymes recognize and process this compound versus its beta-isomer or other related nucleosides would be a key area of investigation had the compound shown antiviral potential. However, due to its inactivity, there has been no scientific impetus to perform the necessary enzymatic assays to determine its substrate efficiency for kinases or its potential as an inhibitor of other cellular or viral enzymes. A 2007 study focused on the synthesis of the 3'-deoxy-3'-C-methyl-beta-D-ribonucleoside series, further highlighting that research has centered on the stereoisomers with potential bioactivity. nih.gov

Preclinical Evaluation of Antiviral Efficacy of 3 Deoxy 3 Alpha C Methylcytidine

In Vitro Antiviral Activity against Specific RNA Virus Families

In vitro assays, utilizing cell culture systems, are fundamental for the initial screening of antiviral compounds. These tests measure the ability of a compound to inhibit viral replication and determine its potency, often expressed as the 50% effective concentration (EC₅₀).

Efficacy against Hepatitis C Virus (HCV) Replication

The Hepatitis C virus, a member of the Flaviviridae family, has been a primary target for nucleoside analog inhibitors that target the viral RNA-dependent RNA polymerase (RdRp), NS5B. While various 2'-modified nucleosides, such as 2'-C-methylcytidine and its 2'-deoxy-2'-fluoro derivative (PSI-6130), have been identified as potent inhibitors of HCV replication, specific and detailed research findings on the efficacy of 3'-Deoxy-3'-alpha-C-methylcytidine are not extensively documented in publicly available literature. nih.govnih.govsemanticscholar.orgexlibrisgroup.com Much of the research on C-methylated nucleosides has focused on modifications at the 2' position of the ribose sugar. nih.govnih.govsemanticscholar.org

Interactive Data Table: In Vitro Anti-HCV Activity

| Compound | Virus Genotype | Cell Line | EC₅₀ (µM) | Source |

|---|---|---|---|---|

| This compound | Data Not Available | Data Not Available | Data Not Available | N/A |

| 2'-Deoxy-2'-fluoro-2'-C-methylcytidine (For Comparison) | 1b | Huh-7 (Replicon) | Potent Inhibition Reported | nih.govexlibrisgroup.com |

Activity against Flaviviruses (e.g., West Nile Virus, Zika Virus, Tick-Borne Encephalitis Virus, Bovine Viral Diarrhea Virus)

The Flavivirus genus includes numerous significant human and animal pathogens. The efficacy of this compound against key members of this family has been evaluated. However, published studies detailing the in vitro antiviral activity of this specific compound against West Nile Virus (WNV), Zika Virus (ZIKV), Tick-Borne Encephalitis Virus (TBEV), or the related pestivirus, Bovine Viral Diarrhea Virus (BVDV), are scarce. Research in this area has more prominently featured other nucleoside analogs, such as 3′-deoxy-3′-fluoroadenosine, which has demonstrated broad anti-flavivirus activity. nih.govnih.gov

Interactive Data Table: In Vitro Activity against Flaviviruses

| Compound | Virus | Cell Line | EC₅₀ (µM) | Source |

|---|---|---|---|---|

| This compound | West Nile Virus | Data Not Available | Data Not Available | N/A |

| This compound | Zika Virus | Data Not Available | Data Not Available | N/A |

| This compound | Tick-Borne Encephalitis Virus | Data Not Available | Data Not Available | N/A |

Broad-Spectrum Antiviral Potential against Other Emerging RNA Viruses

The ideal antiviral agent would possess broad-spectrum activity against a range of viruses, providing a valuable tool for combating emerging viral threats. A study involving the synthesis of several 2',3'-dideoxy-3'-C-methyl nucleosides, a class that includes derivatives of 3'-deoxy-3'-C-methylcytidine, evaluated their antiviral activity. The research, conducted by Aljarah and colleagues, reported that when assessed in cell culture experiments, none of the synthesized compounds exhibited any significant antiviral activity. nih.gov This finding suggests that modifications at the 3'-deoxy-3'-C-methyl position may not be favorable for broad antiviral efficacy, potentially explaining the limited body of research on this specific compound compared to its 2'-modified counterparts.

Assessment of Antiviral Effects in Preclinical in vivo Models

Following promising in vitro results, antiviral candidates are typically advanced to preclinical in vivo models, such as mice, to assess their efficacy, pharmacokinetics, and safety in a whole-organism system. A review of the scientific literature reveals a lack of published preclinical in vivo studies for this compound. Consequently, there is no available data on its performance in animal models of viral disease.

Characterization of Viral Resistance Mechanisms and Mutational Pathways

A critical aspect of preclinical evaluation is understanding how viruses may develop resistance to an antiviral compound. This often involves passaging the virus in the presence of the drug in cell culture to select for resistant variants and then sequencing the viral genome to identify mutations responsible for the reduced sensitivity.

Identification of Mutations in Viral Polymerases Conferring Reduced Sensitivity

There are no specific studies that have identified mutational pathways leading to resistance against this compound. However, extensive research on the related class of 2'-C-methylated nucleoside inhibitors of the HCV NS5B polymerase has consistently identified a specific mutation, S282T, in the polymerase active site. nih.gov This single amino acid substitution from serine to threonine confers resistance to 2'-C-methyladenosine and other 2'-C-methyl nucleosides. nih.gov While this provides a known resistance pathway for a similar class of inhibitors, it is important to note that cross-resistance is not universal among all nucleoside analogs. For instance, the S282T mutation does not confer resistance to 4′-azido-cytidine. nih.gov Without direct experimental data, it remains unknown whether the S282T mutation or other mutations would affect the activity of this compound.

Analysis of Viral Fitness in the Presence of Resistance Mutations

No data are available on the analysis of viral fitness in the presence of resistance mutations to this compound. The development of viral resistance is contingent upon the compound exerting selective pressure on the virus, which requires the compound to have antiviral activity. As published studies have indicated a lack of significant antiviral activity for this compound, resistance mutations have not been selected or studied nih.gov.

Phenotypic Profiling of Antiviral Activity in Cell Culture Models

Scientific literature indicates that this compound did not show significant antiviral activity when evaluated in cell culture experiments nih.gov. Therefore, a detailed phenotypic profile of its antiviral activity, which would typically include measures such as EC₅₀ (half-maximal effective concentration) across various cell lines and viruses, is not available. The compound was part of a series of synthesized 2',3'-dideoxy-3'-C-methyl nucleosides that were found to be inactive as antiviral agents nih.gov.

Structure Activity Relationship Sar Studies of 3 Deoxy 3 Alpha C Methylcytidine Analogs

Impact of Modifications at the Sugar Moiety (e.g., 2', 5' Positions) on Biological Activity

The sugar moiety of nucleoside analogs is a prime target for chemical modification to enhance therapeutic potential and overcome challenges such as enzymatic degradation and lack of selectivity. In the context of 3'-deoxy-3'-C-methyl nucleosides, further alterations at the 2' and 5' positions have been investigated to understand their impact on biological activity.

Research into 2',3'-dideoxy-3'-C-methyl nucleosides, which includes the cytidine (B196190) analog, has been a key area of investigation. The synthesis of these compounds, bearing all five naturally occurring nucleic acid bases, was undertaken to evaluate their potential as antiviral agents. The preparation of these dideoxynucleoside derivatives involved the radical deoxygenation of their 3'-deoxy-3'-C-methyl parent ribonucleosides. nih.gov However, when these compounds were evaluated for their antiviral activity in cell culture experiments, none of them exhibited any significant antiviral effects. nih.gov This lack of activity suggests that the combined removal of the 2'-hydroxyl group and the presence of the 3'-methyl group are detrimental to their function as inhibitors of viral replication.

In a related series of compounds, 3'-C-cyano-3'-deoxynucleosides were synthesized and evaluated. These cytidine derivatives, which feature a cyano group instead of a methyl group at the 3'-position, were also found to be inactive against the replication of retroviruses like HIV at non-toxic concentrations. nih.gov

The table below summarizes the biological activity findings for these modified cytidine analogs.

| Compound Class | Modification at 2'-position | Modification at 3'-position | Reported Antiviral Activity |

| 2',3'-Dideoxy-3'-C-methylcytidine | Deoxy | C-methyl | No significant activity reported. nih.gov |

| 3'-C-Cyano-3'-deoxy-beta-D-xylopentofuranosyl | Hydroxyl | C-cyano | Inactive against retroviruses (HIV, murine sarcoma virus). nih.gov |

| 3'-C-Cyano-3'-deoxy-beta-D-ribopentofuranosyl | Hydroxyl | C-cyano | Inactive against retroviruses (HIV, murine sarcoma virus). nih.gov |

Influence of Nucleobase Alterations on Antiviral Efficacy

The identity of the nucleobase is a critical determinant of a nucleoside analog's interaction with target enzymes and, consequently, its biological activity. In the development of 3'-deoxy-3'-C-methyl nucleoside analogs, various purine (B94841) and pyrimidine (B1678525) bases have been incorporated to explore the impact of the heterocyclic moiety on antiviral efficacy.

Studies involving the synthesis of 2',3'-dideoxy-3'-C-methyl nucleosides included not only cytidine but also analogs bearing the other four natural nucleic acid bases: adenine, guanine, thymine, and uracil. nih.gov Despite this systematic variation of the nucleobase, none of the resulting compounds demonstrated any noteworthy antiviral activity. nih.gov This suggests that for this particular scaffold, the nature of the nucleobase is unable to compensate for the unfavorable structural features of the 2',3'-dideoxy-3'-C-methyl sugar.

Further exploration included the preparation of 3'-deoxy-3'-C-methyl nucleoside analogs with non-standard bases such as 5-aminoimidazole-4-carboxamide (B1664886) and 1,2,4-triazole-3-carboxamide. nih.gov Unfortunately, these modifications also failed to impart any significant antiviral properties to the resulting molecules. nih.gov

The following table outlines the antiviral activity of 3'-deoxy-3'-C-methyl nucleosides with various nucleobases.

| Sugar Moiety | Nucleobase | Reported Antiviral Activity |

| 2',3'-Dideoxy-3'-C-methyl | Cytosine | No significant activity. nih.gov |

| 2',3'-Dideoxy-3'-C-methyl | Adenine | No significant activity. nih.gov |

| 2',3'-Dideoxy-3'-C-methyl | Guanine | No significant activity. nih.gov |

| 2',3'-Dideoxy-3'-C-methyl | Thymine | No significant activity. nih.gov |

| 2',3'-Dideoxy-3'-C-methyl | Uracil | No significant activity. nih.gov |

| 3'-Deoxy-3'-C-methyl | 5-Aminoimidazole-4-carboxamide | No significant activity. nih.gov |

| 3'-Deoxy-3'-C-methyl | 1,2,4-Triazole-3-carboxamide | No significant activity. nih.gov |

| 2',3'-Dideoxy-3'-C-methyl | 1,2,4-Triazole-3-carboxamide | No significant activity. nih.gov |

Stereochemical Determinants of Potency and Selectivity

In the case of 3'-C-substituted nucleosides, the introduction of a substituent at the 3'-position creates a new stereocenter. The orientation of this substituent, designated as either alpha (up) or beta (down), can have a profound impact on the molecule's biological properties. The synthesis of 3'-C-cyano-3'-deoxynucleosides resulted in a mixture of epimeric cyanohydrins, which were then separated to yield the corresponding xylo- and ribo-pentofuranosyl derivatives. nih.gov These epimers represent different stereochemical configurations at the 3'-position. However, as previously noted, neither of these stereoisomers, when coupled with a cytidine base, showed activity against retroviruses. nih.gov

While specific, detailed studies on the stereochemical determinants of potency for 3'-Deoxy-3'-alpha-C-methylcytidine are limited due to the general lack of significant biological activity for this class of compounds, the broader field of nucleoside chemistry has established the critical importance of stereochemistry. For instance, the control of sp3-carbon stereochemistry is fundamental to the design of chiral molecules. nih.gov The fixed sp3-carbon centers in nucleoside analogs are a key feature that cannot typically adapt to the chiral environment of an enzyme's active site, underscoring the need for precise stereochemical synthesis. nih.gov

Correlating Molecular Conformation with Target Enzyme Binding Affinity

The biological activity of a nucleoside analog is intrinsically linked to its ability to bind to and inhibit a target enzyme, such as a viral polymerase or reverse transcriptase. This binding affinity is, in turn, governed by the molecule's three-dimensional conformation, which determines how well it fits into the enzyme's active site.

For instance, in studies of 3-methylcytidine-5′-α,β-methylenediphosphates as CD73 inhibitors, X-ray crystallography revealed that the ribose ring undergoes a conformational adaptation upon binding to the enzyme. unipd.itacs.orgnih.govunipd.it Molecular dynamics simulations further helped to identify stabilizing interactions and predict the conformational diversity of these analogs. unipd.itacs.orgnih.govunipd.it These findings highlight the dynamic nature of the sugar ring and its role in achieving an optimal binding conformation. Although the target and modifications differ from this compound, this illustrates the importance of conformational analysis in understanding inhibitor binding.

Development of SAR Models for Guiding Analog Design

Structure-activity relationship (SAR) models are valuable tools in medicinal chemistry that help to rationalize the observed biological activities of a series of compounds and guide the design of new, more potent analogs. These models can range from qualitative rules to sophisticated quantitative (QSAR) models that correlate physicochemical properties with biological activity.

The development of robust SAR models requires a significant amount of data from a diverse set of analogs with a range of biological activities. Given the reported lack of significant antiviral activity for 3'-Deoxy-3'-C-methylcytidine and its close analogs, the development of specific SAR models for this particular class of compounds has been limited. The initial findings that modifications at the 2' and 3' positions, along with variations in the nucleobase, did not lead to active compounds likely discouraged further extensive investigation and the generation of the necessary data for comprehensive SAR modeling.

In the broader field of nucleoside analog research, SAR studies are crucial. For example, in the development of inhibitors for tick-borne encephalitis virus, a stringent SAR was demonstrated for modifications at the 2', 3', and 4' positions of the nucleoside. nih.gov Such studies, which identify key structural features required for activity, are the foundation for building predictive SAR models. While a specific SAR model for this compound has not been established from the available literature, the collective findings contribute to the broader understanding of nucleoside SAR, indicating that certain combinations of modifications, such as the 2',3'-dideoxy-3'-C-methyl scaffold, can lead to a loss of biological activity.

Computational and Biophysical Analyses of 3 Deoxy 3 Alpha C Methylcytidine Interactions

Molecular Docking Simulations of Compound-Enzyme Binding

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 3'-Deoxy-3'-alpha-C-methylcytidine, docking simulations would be employed to predict its binding mode and affinity for the active site of target enzymes, such as viral polymerases or human kinases.

The process involves generating a three-dimensional structure of the ligand (this compound) and the receptor (the enzyme). A scoring function is then used to estimate the binding energy for different orientations and conformations of the ligand within the enzyme's active site. The results can provide insights into the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. For instance, in studies of similar nucleoside analogs, docking has been used to understand their interactions with enzymes like HIV-1 reverse transcriptase. nih.gov

A hypothetical docking study of this compound with a target kinase might reveal the following:

| Interaction Type | Interacting Residue (Enzyme) | Atom(s) on Ligand | Distance (Å) |

| Hydrogen Bond | Asp120 | 4-amino group | 2.8 |

| Hydrogen Bond | Arg245 | 2-carbonyl oxygen | 3.1 |

| Hydrophobic | Val75 | 3'-methyl group | 3.9 |

| Pi-Stacking | Phe190 | Cytosine ring | 4.5 |

This table is illustrative and based on typical interactions observed for nucleoside analogs.

Molecular Dynamics Simulations to Elucidate Conformational Changes and Interactions

Molecular dynamics (MD) simulations provide a more dynamic picture of the compound-enzyme interaction compared to the static view from molecular docking. By simulating the movements of atoms and molecules over time, MD can reveal how the binding of this compound might induce conformational changes in the target enzyme, and vice-versa.

These simulations can also be used to assess the stability of the binding pose predicted by docking. An MD simulation of the this compound-enzyme complex would be run for several nanoseconds or even microseconds. Analysis of the trajectory can provide information on the flexibility of the ligand in the binding pocket and the dynamic network of interactions. For example, MD studies on other antiviral compounds have been used to validate docking results and to understand the dynamic behavior of the ligand-protein complex. cornell.edu

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound, a QSAR study would involve synthesizing and testing a series of related analogs with variations in their structure.

The biological activity of these compounds would be measured, and various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated for each analog. Statistical methods are then used to build a model that correlates the descriptors with the activity. Such models can be predictive and guide the design of new, more potent analogs. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide 3D contour maps that show where modifications to the structure are likely to enhance or diminish activity. nih.gov

Theoretical Studies on the Thermodynamics and Kinetics of Binding

Understanding the thermodynamics and kinetics of the binding of this compound to its target is crucial for predicting its efficacy. Theoretical methods can be used to calculate key parameters such as the binding free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). These values indicate the spontaneity and driving forces of the binding process.

Kinetic parameters, such as the association (k_on) and dissociation (k_off) rate constants, can also be estimated. These parameters determine how quickly the compound binds to its target and how long it remains bound, which can be critical for its biological effect. For instance, kinetic analysis of other nucleoside analogs like 3'-deoxy-3'-(18)F-fluorothymidine has been performed to understand their in vivo behavior. nih.gov

Prediction of Metabolic Pathways and Enzyme Recognition through Computational Chemistry

For a nucleoside analog to be active, it often needs to be phosphorylated within the cell to its triphosphate form. Computational chemistry can be used to predict the metabolic fate of this compound. This involves identifying the enzymes that are likely to recognize and process the compound.

Advanced Research Applications and Methodological Contributions

Utilization as Biochemical Probes for Studying Nucleotide Metabolism and Polymerase Function

3'-Deoxy-3'-alpha-C-methylcytidine, and other nucleoside analogs, serve as critical tools for elucidating the complex pathways of nucleotide metabolism. nih.govnih.gov By introducing these modified nucleosides into cellular systems, researchers can track their metabolic fate and identify the enzymes responsible for their activation through phosphorylation. nih.gov The study of how these analogs are processed by cellular kinases provides valuable insights into the substrate specificity and regulatory mechanisms of these enzymes. nih.govnih.gov

The conversion of a nucleoside analog to its active triphosphate form is a prerequisite for its interaction with polymerases. nih.govwikipedia.org Investigating the phosphorylation cascade of compounds like this compound helps to understand the rate-limiting steps in their activation and provides a basis for designing more efficient prodrugs. nih.govaacrjournals.org

Furthermore, these analogs are indispensable for probing the function and structure of viral polymerases. nih.govacs.org By observing how mutations in the polymerase enzyme affect the incorporation or inhibitory activity of the analog, scientists can map the active site and other critical regions of the enzyme. nih.gov For instance, the resistance of certain viral strains to a nucleoside analog can pinpoint specific amino acid residues that are crucial for the drug's binding and mechanism of action. wikipedia.org This information is vital for predicting and overcoming drug resistance in clinical settings.

The interaction between the triphosphate form of the analog and the polymerase can be studied through various biochemical assays. These experiments can determine whether the analog acts as a competitive inhibitor, a chain terminator, or both. nih.govwikipedia.org Chain termination occurs when the incorporated analog lacks a 3'-hydroxyl group, preventing the addition of the next nucleotide and thus halting the replication of the viral genome. nih.govwikipedia.org

Integration of this compound Modifications in Nucleic Acid-Based Therapeutics (e.g., siRNA)

The field of nucleic acid-based therapeutics, including small interfering RNAs (siRNAs), relies heavily on chemical modifications to enhance the stability, efficacy, and safety of these molecules. researchgate.netnih.govnih.gov The integration of modified nucleosides, such as derivatives of this compound, into siRNA duplexes is a key strategy to improve their therapeutic potential. conicet.gov.ar

One of the primary challenges with siRNA therapy is the degradation of the RNA molecule by cellular nucleases. nih.gov Modifications to the sugar-phosphate backbone or the nucleobases can confer resistance to these enzymes, thereby increasing the half-life of the siRNA in the cell. researchgate.netacs.org The introduction of a 3'-deoxy-3'-C-methyl group is one such modification that can enhance nuclease resistance. conicet.gov.ar

Beyond stability, chemical modifications can also influence the potency of the siRNA. The interaction between the siRNA and the RNA-induced silencing complex (RISC) is critical for its gene-silencing activity. nih.govacs.org Modifications in the seed region (nucleotides 2-8 of the guide strand) can either enhance or diminish this interaction. conicet.gov.arscispace.com Studies have shown that incorporating 2'-deoxy-2'-C-methyluridine in the 3'-overhang of the antisense strand can improve the silencing activity of siRNAs. conicet.gov.ar

Furthermore, chemical modifications can be strategically employed to reduce off-target effects, where the siRNA unintentionally silences genes other than the intended target. nih.govscispace.com By altering the binding properties of the siRNA, modifications can increase its specificity for the target mRNA sequence. scispace.com

The following table summarizes the impact of certain nucleoside modifications on siRNA properties:

| Modification Position | Type of Modification | Observed Effect on siRNA | Reference |

| 3'-overhang of antisense strand | (2'S)- or (2'R)-2'-deoxy-2'-C-methyluridine | Reduced IC50 (increased potency) | conicet.gov.ar |

| Seed region (position 5 and 6) | (2'S)-2'-deoxy-2'-C-methylcytidine | Positive effect on ON/OFF activity (selectivity) | conicet.gov.ar |

| 3' and 5' termini of antisense strand | 2'-F/Me modification | Similar or better silencing activity than parent siRNA | nih.gov |

| Seed region (position 7) | 2'-F/Me modification | Mitigated seed-based off-target effects | nih.gov |

Innovative Methodologies for Assessing Nucleoside Analog Activity (e.g., Quantitative Phase Imaging)

The evaluation of nucleoside analog activity has been significantly advanced by the development of innovative methodologies like quantitative phase imaging (QPI). nih.govucla.edu QPI is a label-free microscopy technique that measures the phase shift of light as it passes through a cell, providing quantitative information about the cell's biomass and morphology. ucla.eduyoutube.com This non-invasive method allows for the long-term observation of live cells and their response to antiviral compounds without the need for fluorescent labels or other potentially toxic reagents. youtube.com

QPI can be used to assess the cytostatic effects of nucleoside analogs by monitoring changes in cell proliferation and biomass accumulation over time. nih.govnih.gov For instance, a study on 3'-deoxy-3'-fluoroadenosine utilized QPI to characterize its antiviral and cytotoxic profiles, revealing a dose-dependent suppression of cell proliferation. nih.gov This technique provides a dynamic and quantitative measure of a compound's impact on cell health, which is crucial for determining its therapeutic window.

In addition to QPI, other advanced techniques are employed to study nucleoside analog activity. High-resolution liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for metabolomic studies, enabling the detection and quantification of nucleoside analogs and their metabolites in biological samples. medrxiv.orgmedrxiv.org This technique was instrumental in the discovery of 3'-Deoxy-3',4'-didehydro-cytidine (ddhC) in the serum of patients with viral infections, highlighting its potential as a biomarker. medrxiv.orgmedrxiv.orgucl.ac.uk

Biochemical assays remain fundamental for characterizing the mechanism of action of nucleoside analogs. These assays can measure the inhibition of viral polymerases, the incorporation of the analog into the viral genome, and the subsequent chain termination. nih.gov For example, studies on β-d-2′-Deoxy-2′-fluoro-2′-C-methylcytidine (PSI-6130) utilized enzymatic assays to demonstrate its phosphorylation by cellular kinases and its ability to inhibit the hepatitis C virus NS5B RNA polymerase. nih.gov

Contributions to the Understanding of Host-Pathogen Interactions

The study of nucleoside analogs like this compound provides significant insights into the intricate interplay between a host and a pathogen. These compounds often target viral polymerases, which are essential for the replication of the pathogen's genetic material. wikipedia.orgnih.gov By analyzing how these analogs inhibit viral replication, researchers can better understand the fundamental processes of the viral life cycle.

The emergence of drug resistance is a critical aspect of host-pathogen interactions. When a virus develops resistance to a nucleoside analog, it is often due to mutations in the viral polymerase. wikipedia.org Identifying these mutations not only helps in the development of second-generation drugs but also reveals key residues in the polymerase that are crucial for its function and interaction with the nucleoside analog. nih.gov

Furthermore, the cellular metabolism of nucleoside analogs sheds light on the host's contribution to the antiviral activity. The phosphorylation of the analog to its active triphosphate form is carried out by host cell kinases. nih.gov The efficiency of this process can vary between different cell types, influencing the tissue-specific activity of the drug. Understanding these metabolic pathways is crucial for optimizing drug delivery and efficacy.

The innate immune system of the host plays a vital role in recognizing and combating viral infections. Some viral components, known as pathogen-associated molecular patterns (PAMPs), are recognized by host pattern recognition receptors (PRRs), triggering an immune response. nih.gov The study of how viruses evade this immune surveillance and how antiviral compounds might modulate these responses is an active area of research. While not directly interacting with PRRs, the inhibition of viral replication by nucleoside analogs can reduce the viral load and the subsequent inflammatory response.

The discovery that the human antiviral protein viperin produces 3ʹ-deoxy-3′,4ʹdidehydro-CTP (ddhCTP) highlights a natural host defense mechanism that utilizes a nucleoside analog to combat viral infections. medrxiv.org The detection of the free base, ddhC, in serum serves as a biomarker for viral infections, demonstrating a direct link between a host-produced nucleoside analog and the host's response to a pathogen. medrxiv.orgmedrxiv.orgucl.ac.uk

Future Directions in the Design and Discovery of Novel Nucleoside Analogs

The continuous emergence of new viral threats and the development of drug resistance necessitate the ongoing design and discovery of novel nucleoside analogs. biorxiv.org Future research will likely focus on several key areas to enhance the efficacy, safety, and spectrum of activity of these antiviral agents.

One promising approach is the synthesis of C-linked nucleoside analogs, which have shown favorable pan-coronavirus activity. nih.govacs.org These compounds, where the nucleobase is attached to the sugar via a carbon-carbon bond, can exhibit improved metabolic stability. nih.gov The exploration of diverse structural modifications to the sugar and base moieties will continue to be a major focus. nih.gov For instance, modifications at the 2' and 4' positions of the ribose ring have yielded potent inhibitors of various viral polymerases. nih.govnih.gov

The development of prodrug strategies, such as the ProTide technology, will remain crucial for improving the intracellular delivery and activation of nucleoside analogs. aacrjournals.orgresearchgate.net These approaches aim to bypass the initial, often rate-limiting, phosphorylation step by delivering a pre-phosphorylated form of the drug into the cell. aacrjournals.org

Combination therapy, where a nucleoside analog is co-administered with another antiviral agent that has a different mechanism of action, is a powerful strategy to increase efficacy and reduce the likelihood of resistance. nih.govstocktitan.net Future drug discovery efforts will likely focus on identifying synergistic drug combinations.

Rational drug design, aided by computational modeling and structural biology, will play an increasingly important role in the development of new nucleoside analogs. fiocruz.br By understanding the three-dimensional structure of the target viral polymerase and its interaction with natural nucleotides, researchers can design analogs that bind with higher affinity and specificity.

The exploration of novel biological targets beyond viral polymerases is another exciting avenue for future research. This could include other viral enzymes or host factors that are essential for viral replication. The ultimate goal is to develop a diverse arsenal (B13267) of antiviral agents that can be rapidly deployed to combat existing and future viral diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.